molecular formula C9H8BrN B3228069 2-(Bromomethyl)-6-methylbenzonitrile CAS No. 1261573-68-5

2-(Bromomethyl)-6-methylbenzonitrile

Cat. No.: B3228069
CAS No.: 1261573-68-5
M. Wt: 210.07 g/mol
InChI Key: AXJWJJNYAVDONP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, featuring a bromomethyl group at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: One common method involves the halogenation of 2-methylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound.

  • Nucleophilic Substitution Reaction: Another approach is the nucleophilic substitution of 2-(chloromethyl)-6-methylbenzonitrile with bromide ions. This reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The bromomethyl group can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 2-(Bromomethyl)-6-methylbenzoic acid.

  • Reduction: 2-(Bromomethyl)-6-methylbenzylamine.

  • Substitution: 2-(Aminomethyl)-6-methylbenzonitrile or 2-(Hydroxymethyl)-6-methylbenzonitrile.

Scientific Research Applications

2-(Bromomethyl)-6-methylbenzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-6-methylbenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-(Bromomethyl)benzonitrile: Lacks the methyl group at the 6-position.

  • 2-(Bromomethyl)-4-methylbenzonitrile: Methyl group at the 4-position instead of the 6-position.

  • 2-(Bromomethyl)-3-methylbenzonitrile: Methyl group at the 3-position instead of the 6-position.

Uniqueness: 2-(Bromomethyl)-6-methylbenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(bromomethyl)-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJWJJNYAVDONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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